(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone
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Overview
Description
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to inhibit microtubule assembly formation . This suggests that the compound might interact with its targets, leading to changes in cellular processes.
Result of Action
Given the reported inhibition of microtubule assembly , it can be inferred that the compound might have effects on cell division and potentially other cellular processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules . The compound’s imidazole ring, a five-membered heterocyclic moiety, is known to interact with a broad range of biomolecules, contributing to its diverse biological activities .
Cellular Effects
This compound can influence cell function in various ways. For instance, it has been shown to have antitumor potential against different cell lines such as MCF-7 and CaCo-2
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level. For instance, it has been suggested that the compound may inhibit microtubule assembly formation in certain cancer cell lines . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been suggested that the compound exhibits significant activity against certain diseases at specific dosages . High doses could potentially lead to toxic or adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as reagents . The reaction proceeds under mild conditions to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but lacks the pyrrolidine ring.
Quinoxaline derivatives: Share the benzimidazole core but have different substituents.
Uniqueness
The presence of the pyrrolidine ring in (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone distinguishes it from other similar compounds.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(14-6-2-1-3-7-14)20-11-10-15(12-20)21-13-19-16-8-4-5-9-17(16)21/h1-9,13,15H,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBPAIDADYSRBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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